molecular formula C8H15N3O B8601215 2-Nitrosooctahydro-2H-pyrido[1,2-A]pyrazine CAS No. 67092-59-5

2-Nitrosooctahydro-2H-pyrido[1,2-A]pyrazine

Cat. No. B8601215
CAS RN: 67092-59-5
M. Wt: 169.22 g/mol
InChI Key: CQMLTEFUJCKZBD-UHFFFAOYSA-N
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Patent
US04213983

Procedure details

Octahydropyrido-[1,2-a]-pyrazine (5 g) was dissolved in hydrochloric acid (5 N, 16 ml) and sodium nitrate (2.7 g) in water (10 ml) added dropwise at 0°. The solution was then heated at 60° for 30 minutes and stood at room temperature for 3 hours. It was basified, saturated with potassium carbonate and extracted with ether. The ethereal extract was dried and evaporated to give N-nitroso-octahydropyrido-[1,2-a]-pyrazine as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[NH:6][CH2:5][CH2:4][N:3]2[CH2:7][CH2:8][CH2:9][CH2:10][CH:2]12.[N+:11]([O-])([O-])=[O:12].[Na+].C(=O)([O-])[O-].[K+].[K+]>Cl.O>[N:11]([N:6]1[CH2:5][CH2:4][N:3]2[CH2:7][CH2:8][CH2:9][CH2:10][CH:2]2[CH2:1]1)=[O:12] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1C2N(CCN1)CCCC2
Name
Quantity
16 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated at 60° for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ethereal extract
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N(=O)N1CC2N(CC1)CCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.